

Application Notes and Protocols for PF-04418948 in Cancer Cell Lines

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Compound of Interest

Compound Name: PF-04418948

Cat. No.: B1679681

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This document provides detailed application notes and experimental protocols for the use of **PF-04418948**, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), in cancer cell line research.

Application Notes

Introduction to PF-04418948

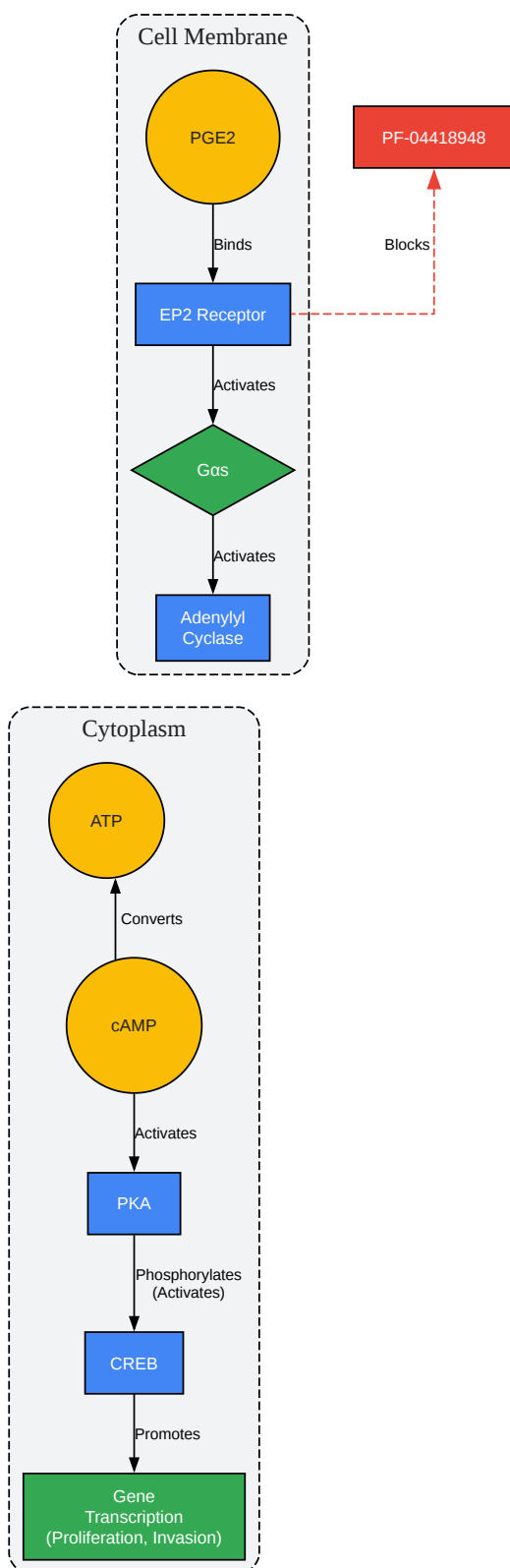
PF-04418948 is an orally active, potent, and selective antagonist of the prostaglandin EP2 receptor.[1][2][3] It is a valuable chemical probe for investigating the role of the PGE2-EP2 signaling pathway in various physiological and pathological processes, particularly in cancer biology.[1][4] By selectively blocking the EP2 receptor, **PF-04418948** allows for the detailed elucidation of this pathway's contribution to tumor progression, cell proliferation, invasion, and modulation of the tumor microenvironment.[5][6][7]

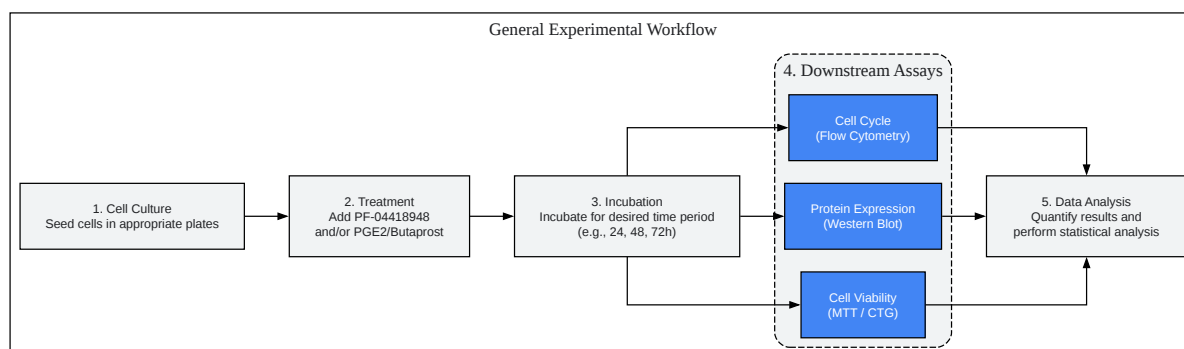
Mechanism of Action

Prostaglandin E2 (PGE2) is a key lipid mediator, often found at high levels in tumor tissues, that exerts its effects by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[4][6] The EP2 and EP4 receptors are coupled to the G-stimulatory (G_s) protein.[4] Upon PGE2 binding, the EP2 receptor activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[4][8] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor

cAMP-responsive element binding protein (CREB).[4] This signaling cascade can promote cancer cell growth, invasion, and inflammation.[4][5][7]

PF-04418948 acts as a competitive antagonist at the EP2 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade.[8][9] It has been shown to effectively inhibit the PGE2-induced increase in cAMP in cells expressing EP2 receptors.[1][9][10]





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